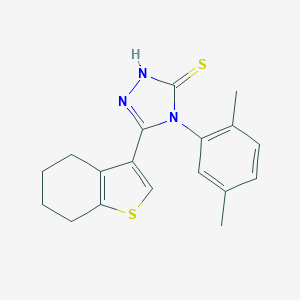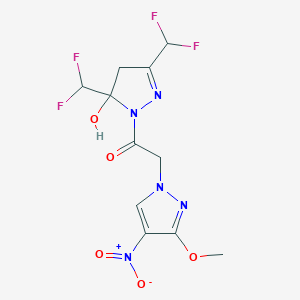![molecular formula C25H29N3O2S2 B457027 N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea](/img/structure/B457027.png)
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(2-methylpropyl)benzaldehyde with thiosemicarbazide can yield the thiazole ring, which is then further functionalized to introduce the carbamothioyl and propoxybenzamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the final compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring or the side chains, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H29N3O2S2 |
|---|---|
Molecular Weight |
467.7g/mol |
IUPAC Name |
N-[[5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]carbamothioyl]-4-propoxybenzamide |
InChI |
InChI=1S/C25H29N3O2S2/c1-5-14-30-21-12-10-20(11-13-21)23(29)27-24(31)28-25-26-22(17(4)32-25)19-8-6-18(7-9-19)15-16(2)3/h6-13,16H,5,14-15H2,1-4H3,(H2,26,27,28,29,31) |
InChI Key |
KNDWRPGCFPFVQG-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=C(S2)C)C3=CC=C(C=C3)CC(C)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=C(S2)C)C3=CC=C(C=C3)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-[(2-Chlorophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B456944.png)
![5-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456945.png)
![1-{[6-bromo-2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456946.png)

![2-[(5-ethyl-3-thienyl)carbonyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B456949.png)
![N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(2-methylbenzoyl)thiourea](/img/structure/B456954.png)
![5-({5-[(4-Bromophenoxy)methyl]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456956.png)
![4-[(2-chlorophenoxy)methyl]-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B456958.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone](/img/structure/B456959.png)

![Ethyl 2-({[5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B456962.png)
![1-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B456963.png)


